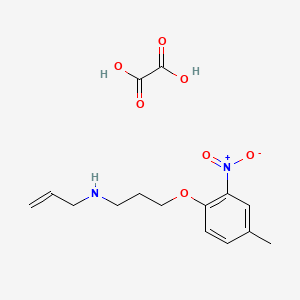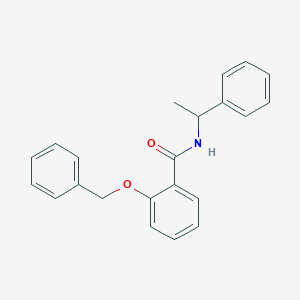![molecular formula C21H20BrClN2O6 B4005047 3-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B4005047.png)
3-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate
Descripción general
Descripción
3-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate is a useful research compound. Its molecular formula is C21H20BrClN2O6 and its molecular weight is 511.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 510.01933 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
Synthesis of Quinazolinone Derivatives : The synthesis of various 2,3-disubstituted 6-bromo-4(3H)-quinazolinones has been explored, highlighting the reactivity of these compounds to form ethers, esters, and sulfonates, and their use in creating 2-styryl-4(3H)-quinazolinone derivatives through condensation with aromatic aldehydes. These derivatives demonstrate significant antibacterial efficiency (Badr, El-Sherief, & Mahmoud, 1980).
Exploration of Quinazolinonecarboxylic Acids : The study focuses on the synthesis of alkyl [2-(Ethoxycarbonyl)-3,4-dihydro-4-oxoquinazolin-3-yl]-, [2-(Ethoxycarbonyl)quinazolin-4-yloxy]-, and (5,6,7,8-Tetrahydro-2-phenylquinazolin-4-ylthio)alkanoates, exploring the diverse chemical reactions and potential uses of these quinazolinone derivatives (Süsse, Adler, & Johne, 1986).
Biological and Pharmacological Applications
Anticonvulsant Activity : Research has demonstrated that certain 4(3H)-quinazolinone derivatives structurally related to methaqualone possess notable anticonvulsant activity, with some compounds showing protection against seizures and low neurotoxicity, indicating potential medicinal applications (Wolfe, Rathman, Sleevi, Campbell, & Greenwood, 1990).
Hypolipidemic Activities : A study on novel quinazolinones and their derivatives highlights their ability to lower triglyceride and total cholesterol levels. These compounds show good absorption and hypolipidemic activity, making them candidates for therapeutic agents in lipid disorders (Kurogi et al., 1996).
Analgesic Efficiency : Research on the synthesis and evaluation of oxy and oxo derivatives of 4(3H)-quinazolinone for analgesic effects reveals that certain derivatives, such as 3-[2-(2’,4’-difluoro-4-biphenylyloxy)ethyl]-4(3H)-quinazolinone, exhibit significant analgesic activity, suggesting potential use in pain management (Fisnerova et al., 1991).
Antiviral Bioactivities : The synthesis and evaluation of various 4(3H)-quinazolinone derivatives have shown moderate to good antiviral activity. Compound III-31, in particular, has been shown to inhibit virus proliferation and movement by enhancing the activity of defensive enzymes (Gao et al., 2007).
Antihistaminic Agents : The synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has been explored for their H(1)-antihistaminic activity. Some compounds in this class have shown significant protection against histamine-induced bronchospasm in animal models, indicating their potential as antihistaminic agents (Alagarsamy, Shankar, & Murugesan, 2008).
Propiedades
IUPAC Name |
3-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]quinazolin-4-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O2.C2H2O4/c1-13-10-15(20)18(16(21)11-13)25-9-5-4-8-23-12-22-17-7-3-2-6-14(17)19(23)24;3-1(4)2(5)6/h2-3,6-7,10-12H,4-5,8-9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQHUKKIWJHEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCCN2C=NC3=CC=CC=C3C2=O)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(3-Bromophenoxy)propyl]imidazole;oxalic acid](/img/structure/B4004967.png)
![1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4004987.png)
![1-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}pyrrolidine oxalate](/img/structure/B4004990.png)
![1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4004998.png)
![1-[3-(4-Bromo-2-chlorophenoxy)propyl]piperidine;oxalic acid](/img/structure/B4005008.png)
![N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4005021.png)
![N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1-butanamine oxalate](/img/structure/B4005027.png)

![N-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005038.png)

![1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]imidazole](/img/structure/B4005041.png)
![4-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4005059.png)

![benzyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4005070.png)
